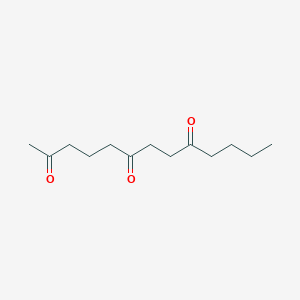
2,6,9-Tridecanetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9-Tridecanetrione is an organic compound characterized by the presence of three ketone groups located at the 2nd, 6th, and 9th positions of a tridecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Tridecanetrione typically involves the oxidation of tridecane derivatives. One common method is the selective oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the triketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. Catalytic oxidation using supported metal catalysts is often employed to enhance the efficiency of the reaction. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,6,9-Tridecanetrione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products Formed
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of 2,6,9-tridecanetriol.
Substitution: Formation of various substituted tridecanes depending on the nucleophile used.
Scientific Research Applications
2,6,9-Tridecanetrione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6,9-Tridecanetrione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6,9-Tridecanetriol: A reduced form of 2,6,9-Tridecanetrione with hydroxyl groups instead of ketone groups.
2,6,9-Tridecanoic Acid: An oxidized form with carboxylic acid groups.
2,6,9-Tridecanedione: A related compound with two ketone groups.
Uniqueness
This compound is unique due to its triketone structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
78975-93-6 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
tridecane-2,6,9-trione |
InChI |
InChI=1S/C13H22O3/c1-3-4-7-12(15)9-10-13(16)8-5-6-11(2)14/h3-10H2,1-2H3 |
InChI Key |
GBMQLFVIACGBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(=O)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















